molecular formula C12H11BrN2O B1480968 4-Bromo-6-(2-methoxybenzyl)pyrimidine CAS No. 2092251-91-5

4-Bromo-6-(2-methoxybenzyl)pyrimidine

Cat. No.: B1480968
CAS No.: 2092251-91-5
M. Wt: 279.13 g/mol
InChI Key: DKCQRJGRRZCJGB-UHFFFAOYSA-N
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Description

4-Bromo-6-(2-methoxybenzyl)pyrimidine (CAS 2092251-91-5) is a brominated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C12H11BrN2O and a molecular weight of 279.13, this compound features a pyrimidine heterocycle, a privileged scaffold in the development of bioactive molecules . The strategic substitution at the 4-position with a bromine atom and at the 6-position with a 2-methoxybenzyl group makes it a versatile building block for further chemical transformations, such as metal-catalyzed cross-coupling reactions, to generate more complex structures for biological screening . Pyrimidine cores are extensively investigated for their wide spectrum of biological activities, including potential as antimicrobial, anti-inflammatory, and anticancer agents . Recent research highlights the therapeutic potential of substituted pyrimidines, with some derivatives demonstrating potent bone anabolic properties by promoting osteogenesis through the BMP2/SMAD1 signaling pathway . The structural features of this compound—specifically the bromine leaving group and the methoxybenzyl moiety—align with modern strategies in chemical biology for creating targeted small-molecule therapeutics. This product is intended for research purposes as a key synthetic intermediate in the development of novel pharmaceutical compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-6-[(2-methoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-16-11-5-3-2-4-9(11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCQRJGRRZCJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Bromo-6-(2-methoxybenzyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their role in various biological processes and therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features a bromine atom at position 4 and a methoxybenzyl group at position 6 of the pyrimidine ring. The chemical structure can be represented as follows:

C12H12BrN3O\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.

  • Cell Line Studies : In vitro studies have demonstrated that related pyrimidine derivatives can inhibit the proliferation of lung carcinoma (HOP-92 and NCI-H460) and renal cancer cell lines (ACHN) with growth inhibition percentages (GI%) ranging from 66% to 71% .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against CDK2 .

Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains.

  • In Vitro Efficacy : Studies have shown that pyrimidine derivatives can exhibit significant antibacterial and antifungal activities. For example, derivatives with similar substituents demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is often influenced by their structural features. The presence of specific substituents can enhance or diminish their potency.

  • Substituent Influence : The methoxy group at position 2 on the benzyl moiety is believed to enhance lipophilicity, potentially improving cellular uptake and bioavailability . Additionally, variations in halogen substitution have been linked to increased anticancer activity in related compounds.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrimidine derivatives, providing insights into their biological activities.

  • Synthesis and Evaluation : A study synthesized various substituted pyrimidines, including those similar to this compound, assessing their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 11.70 µM against renal carcinoma cells .
  • Animal Model Studies : In vivo studies involving animal models have further validated the anticancer efficacy of these compounds, showing significant tumor growth inhibition when administered at specific dosages .

Data Summary Table

Compound NameActivity TypeTarget Cell LineIC50/ GI%
This compoundAnticancerACHNGI% = ~66%
Related Pyrimidine DerivativeAnticancerHOP-92GI% = ~71%
Related Pyrimidine DerivativeAntimicrobialVarious MicrobesSignificant Inhibition
4-Bromo-6-(substituted)CDK InhibitionCDK2IC50 = 0.09–1.58 µM

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties:
Research indicates that 4-Bromo-6-(2-methoxybenzyl)pyrimidine serves as a vital building block in the synthesis of novel anticancer agents. Its structure allows for modifications that enhance biological activity against various cancer cell lines. For instance, pyrimidine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

2. Antiviral Activity:
The compound has also been investigated for its antiviral properties. Studies have demonstrated that certain pyrimidine derivatives exhibit activity against viral infections by interfering with viral replication mechanisms. The potential for developing antiviral drugs based on this compound is significant, particularly in the context of emerging viral threats .

3. Anti-inflammatory Effects:
In addition to its anticancer and antiviral properties, this compound has been evaluated for anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Studies

1. Enzyme Inhibition:
The compound is utilized in biological studies focusing on enzyme inhibitors. It has been shown to inhibit specific enzymes involved in disease processes, contributing to the understanding of biochemical pathways and potential therapeutic targets.

2. Receptor Modulation:
this compound acts as a modulator of various receptors, which is crucial for studying receptor-ligand interactions and developing drugs that target these pathways.

Material Science

1. Organic Electronics:
In material science, pyrimidine derivatives like this compound are explored for their potential applications in organic electronics and optoelectronic devices. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Antitrypanosomal Activity

A study on related pyrimidine compounds demonstrated significant antitrypanosomal activity against Trypanosoma brucei, with some derivatives achieving IC50 values as low as 0.38 µM while maintaining low cytotoxicity towards mammalian cells. This highlights the potential of this compound derivatives in developing treatments for diseases like sleeping sickness.

Pyrimidine-Based Drug Discovery

Recent advancements in drug discovery have identified this compound as a versatile scaffold for creating new therapeutics targeting various diseases, including cancer and infectious diseases. Its structural versatility allows researchers to design compounds with improved efficacy and safety profiles .

Comparison with Similar Compounds

4-Bromo-2-Methoxy-6-(1-Phenyl-1H-Benzimidazol-2-yl)Phenol

  • Structural Differences: This compound replaces the 2-methoxybenzyl group with a benzimidazole-phenol moiety, introducing additional coordination sites (N and O) for metal chelation .
  • Reactivity : The benzimidazole ring enables formation of 3d-4f bimetallic complexes, unlike the target compound, which lacks such coordination capability .
  • Crystallography : Intramolecular O–H···N hydrogen bonds induce coplanarity between the benzimidazole and benzene rings, a feature absent in 4-bromo-6-(2-methoxybenzyl)pyrimidine .

2-(2-Furanyl)-N5-(2-Methoxybenzyl)[1,3]Thiazolo[5,4-d]Pyrimidine-5,7-Diamine

  • Core Modification : The pyrimidine ring is fused with a thiazole ring, enhancing aromaticity and rigidity .
  • Substituent Impact : The 2-methoxybenzyl group in both compounds likely improves membrane permeability, but the thiazolo fusion in this analog increases steric hindrance .

5-Bromo-4-Methoxy-6-Methylpyrimidine

  • Substituent Simplicity : Lacks the 2-methoxybenzyl group, instead featuring a methyl group at the 6-position .
  • Physical Properties :
    • Molecular Weight: 203.04 g/mol (vs. ~303.2 g/mol for the target compound).
    • pKa: Predicted to be 1.67 ± 0.26, suggesting higher acidity compared to the target compound due to reduced electron-donating groups .

5-Bromo-4-Cyclopropyl-6-Methylpyrimidine

  • Steric Effects : The cyclopropyl group introduces ring strain and greater steric bulk compared to the 2-methoxybenzyl group .
  • Thermodynamic Data :
    • Boiling Point: 270.2 ± 28.0 °C (predicted).
    • Density: 1.562 ± 0.06 g/cm³ .
  • Reactivity : The cyclopropyl group may participate in ring-opening reactions, a reactivity profile distinct from the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C12H11BrN2O ~303.2 4-Br, 6-(2-methoxybenzyl) Synthetic intermediate, medicinal chemistry N/A
4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol C20H15BrN2O2 407.25 Benzimidazole-phenol Metal chelation, crystallography
5-Bromo-4-methoxy-6-methylpyrimidine C6H7BrN2O 203.04 4-Br, 6-CH3 Synthetic intermediate
5-Bromo-4-cyclopropyl-6-methylpyrimidine C8H9BrN2 213.07 4-Cyclopropyl, 6-CH3 High steric impact, ring-opening reactions

Key Research Findings

  • Electronic Effects : The 2-methoxybenzyl group in the target compound donates electrons via resonance, stabilizing the pyrimidine ring and altering its reactivity compared to analogs with electron-withdrawing groups (e.g., methyl or cyclopropyl) .
  • Biological Relevance : Thiazolo- and benzimidazole-fused pyrimidines exhibit enhanced receptor binding compared to simpler derivatives, highlighting the importance of fused heterocycles in drug design .
  • Analytical Signatures: Compounds with the N-(2-methoxybenzyl) group fragment to produce diagnostic ions (e.g., C8H9O+ at m/z = 121.0648), aiding in mass spectrometry identification .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Bromo-6-(2-methoxybenzyl)pyrimidine generally follows these key steps:

  • Preparation of the pyrimidine core with appropriate halogen substitutions, typically at positions 4 and 6.
  • Introduction of the 2-methoxybenzyl substituent at the 6-position through nucleophilic substitution or coupling reactions.
  • Selective bromination or use of brominated starting materials to ensure the bromine atom at the 4-position.

This approach leverages the reactivity of halogenated pyrimidines and the nucleophilicity of benzyl derivatives or their equivalents.

Preparation of Halogenated Pyrimidine Precursors

A common precursor is 4,6-dichloropyrimidine, which is widely used due to its commercial availability and reactivity. The preparation of such halogenated pyrimidines can be achieved through condensation and halogenation reactions:

  • Synthesis of 4,6-dichloropyrimidine derivatives: Methods include condensation of malononitrile with formamide derivatives followed by chlorination steps. For example, 2-chloro-4,6-dimethoxypyrimidine can be synthesized via salifying, cyanamide, and condensation reactions using malononitrile as a starting material, followed by chlorination to introduce chlorine atoms at the 4 and 6 positions.

  • Bromination of pyrimidine derivatives: The bromine atom at the 4-position can be introduced either by direct bromination of a suitable pyrimidine intermediate or by using brominated aromatic precursors in the synthesis. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine is prepared by reacting p-bromophenylacetic acid with acid catalysts and subsequent chlorination.

Introduction of the 2-Methoxybenzyl Group

The 2-methoxybenzyl substituent is typically introduced via nucleophilic substitution or coupling reactions involving 4,6-dichloropyrimidine derivatives:

  • Nucleophilic substitution at the 6-position: The chlorine atom at the 6-position of 4,6-dichloropyrimidine can be selectively substituted by a 2-methoxybenzyl nucleophile or its equivalent. This is often performed under controlled temperature conditions (30–60 °C) in aqueous or organic solvents with stirring and may involve the use of bases or catalysts to facilitate substitution.

  • Preparation of 4-bromo-2-methoxybenzaldehyde intermediate: The 2-methoxybenzyl moiety can be derived from 4-bromo-2-methoxybenzaldehyde, which itself is prepared via metal-halogen exchange and formylation of 1,4-dibromo-2-fluorobenzene, followed by methoxylation and crystallization steps. This intermediate can then be converted into the benzyl substituent for coupling.

Representative Preparation Procedure

A plausible synthetic route combining the above steps is as follows:

Step Reagents & Conditions Description Yield / Purity
1. Preparation of 4,6-dichloropyrimidine Starting from malononitrile, formamide derivatives, and chlorinating agents under reflux Formation of 4,6-dichloropyrimidine core via condensation and chlorination High yield (>85%), purity >95%
2. Preparation of 4-bromo-2-methoxybenzaldehyde Metal-halogen exchange of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride, formylation, methoxylation, crystallization Generation of 4-bromo-2-methoxybenzaldehyde intermediate with controlled temperature and solvents Yield ~80-90%, purity >98%
3. Nucleophilic substitution at 6-position React 4,6-dichloropyrimidine with 2-methoxybenzyl nucleophile or equivalent in aqueous or organic solvent at 50-60 °C Selective substitution of chlorine at 6-position by 2-methoxybenzyl group Yield ~85-90%, high purity
4. Bromination or use of brominated pyrimidine Use brominated pyrimidine or brominate at 4-position if not already present Ensures bromine at 4-position Yield and purity depend on method

Detailed Research Findings and Notes

  • Selective substitution: The substitution of chlorine at the 6-position by the 2-methoxybenzyl group is typically carried out under mild heating (50–60 °C) with stirring, ensuring minimal side reactions and high selectivity.

  • Use of catalysts and solvents: Organic solvents such as toluene, methanol, or mixtures including tetrahydrofuran (THF) are commonly used. Bases like potassium carbonate or sodium carbonate aid in deprotonation and nucleophilic substitution.

  • Purification: Crystallization and filtration under reduced pressure are standard to isolate the product with high purity (>98%) and yield (~85-90% per step).

  • Alternative synthetic routes: Microwave-assisted nucleophilic substitution and Buchwald–Hartwig coupling have been reported for related pyrimidine derivatives, offering higher yields and shorter reaction times.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Purity (%) Notes
4,6-Dichloropyrimidine synthesis Malononitrile, formamide, chlorinating agents Reflux, 0-120 °C, pressure vessel 85-95 >95 Multi-step condensation and chlorination
4-Bromo-2-methoxybenzaldehyde synthesis 1,4-Dibromo-2-fluorobenzene, isopropyl magnesium chloride, formyl source 0-5 °C, controlled crystallization 80-90 >98 Metal-halogen exchange, formylation, methoxylation
Nucleophilic substitution (6-position) 4,6-Dichloropyrimidine, 2-methoxybenzyl nucleophile, base 50-60 °C, aqueous/organic solvent 85-90 >98 Selective substitution at 6-position
Bromination (if needed) Brominating agents or brominated precursors Mild conditions Variable High Ensures bromine at 4-position

Q & A

Q. How does the compound’s stability under varying pH conditions impact its utility in medicinal chemistry?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (pH 1–13, 37°C). LC-MS monitors hydrolytic de-bromination or demethylation. The compound’s half-life at pH 7.4 (simulated physiological conditions) should exceed 24 hours for in vivo applications. Buffering with phosphate (50 mM) minimizes acid-catalyzed degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-(2-methoxybenzyl)pyrimidine
Reactant of Route 2
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4-Bromo-6-(2-methoxybenzyl)pyrimidine

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